N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDPSQFVPWJUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Benzamide Core: The acetylated thiazole is reacted with 3-(ethylthio)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide core can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and physicochemical properties of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide with analogs from the evidence:
Key Observations :
- Core Structure : The target compound and analogs 7a–7c share a thiazole backbone, while 8a and nitazoxanide derivatives utilize thiadiazole or modified thiazole rings. Thiadiazoles often exhibit enhanced metabolic stability but reduced solubility compared to thiazoles.
- Substituent Effects :
- The 5-acetyl group in the target compound may improve binding to enzymes (e.g., tyrosinase or PFOR) via hydrogen bonding, similar to the chloro substituent in .
- The ethylthio group increases lipophilicity (logP ~3.2 estimated), comparable to the allyl group in 7c , which enhances membrane permeability.
Table 2: Spectroscopic Data for Selected Compounds
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide is a synthetic organic compound that belongs to the thiazole family, known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring integrated with an acetyl group and an ethylthio substituent on the benzamide structure. This unique configuration enhances its chemical properties and biological interactions.
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity and enzyme interactions. |
| Acetyl Group | Enhances binding affinity to biological targets. |
| Ethylthio Group | Influences chemical reactivity and potential therapeutic effects. |
This compound operates through multiple mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may disrupt cellular processes and modulate signaling pathways, affecting cell survival and proliferation.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antitumor Properties : Exhibits cytotoxicity against human cancer cell lines, with studies reporting IC50 values indicating potent activity .
- Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory responses in vitro.
Case Studies
- Antitumor Evaluation :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(5-acetyl-4-methylthiazol-2-yl)benzamide | Lacks ethylthio group | Reduced potency in enzyme inhibition |
| N-(5-acetyl-4-methylthiazol-2-yl)-5-chloro-benzamide | Contains chloro group | Enhanced reactivity but lower selectivity |
| N-(5-bromo-thiazole)-benzamide | Bromine substituent | Varied activity based on halogen effects |
Q & A
Q. What are the optimal synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide?
The synthesis involves multi-step procedures, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of acetylated thioamide intermediates with α-haloketones, as seen in structurally analogous compounds .
- Amide bond formation : Coupling reagents like EDCl/HOBt or chloroacetyl chloride in the presence of bases (e.g., triethylamine) to link the benzamide moiety .
- Ethylthio group introduction : Thiol-alkylation reactions using ethyl halides or Mitsunobu conditions for sulfur incorporation .
- Optimization : Solvent choice (dioxane, DMF), temperature (20–80°C), and reaction time (4–24 hrs) are critical for yield and purity .
Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., acetyl group at C5 of thiazole) and ethylthio substitution via characteristic shifts (δ ~2.5–3.0 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 375.1) and detects impurities .
- Infrared (IR) Spectroscopy : Confirms amide C=O (1650–1700 cm) and acetyl C=O (1700–1750 cm) stretches .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymes?
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding to targets like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the ethylthio group’s hydrophobicity and acetyl group’s hydrogen-bonding potential .
- In Vitro Assays :
- Fluorescence Polarization : Measure competitive binding against fluorescent probes in enzyme active sites .
- Kinetic Studies : Determine IC values via dose-response curves in enzyme inhibition assays (e.g., nitroreductase or tyrosinase) .
- Validation : Compare activity with analogs lacking the ethylthio group to isolate its contribution .
Q. What methodologies are effective in analyzing substituent effects on the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Studies :
- Variation of Substituents : Synthesize analogs with sulfonyl (SO) or methylthio (SCH) groups instead of ethylthio (SCH) to assess steric/electronic impacts .
- Bioactivity Profiling : Test antimicrobial (MIC assays) and anticancer (MTT assays) activities, noting enhanced potency with electron-withdrawing groups (e.g., Cl, CF) .
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with logP and IC values .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Purity Verification : Re-examine conflicting samples via HPLC (>95% purity) to rule out impurities .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .
Methodological Notes
- Synthetic Challenges : Ethylthio groups may oxidize during storage; add antioxidants (e.g., BHT) or store under inert gas .
- Data Reproducibility : Report reaction yields with exact solvent volumes and catalyst grades (e.g., "triethylamine, 99.9%") .
- Ethical Compliance : Adhere to in vitro use guidelines; avoid in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
